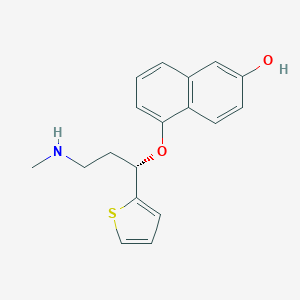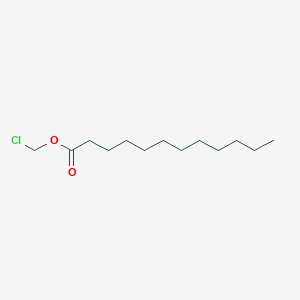
4-(2-Aminoethyl)morpholine
Vue d'ensemble
Description
4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .
Synthesis Analysis
The synthesis of 4-(2-Aminoethyl)morpholine involves the reaction of (1) and arylsulfonyl chlorides, 2a-d, in water under definite pH control by 10% Na2CO3 . The molecules 3a-d were converted to 6a-d and 7a-d on reaction with 2-chlorobenzyl chloride (4) and 4-bromobenzyl bromide (5), respectively, in DMF in the presence of NaH .Molecular Structure Analysis
The geometry, intermolecular hydrogen bond, and harmonic vibrational frequencies of the title molecule have been investigated with the help of B3LYP method .Chemical Reactions Analysis
4-(2-Aminoethyl)morpholine is used as a ligand and reacts with nickel (II) nitrite to form trans-bis [4-(2-aminoethyl)morpholine]dinitronickel (II) .Physical And Chemical Properties Analysis
4-(2-Aminoethyl)morpholine has a molecular weight of 130.19 g/mol . It is a solid with a refractive index of n20/D 1.476 (lit.) and a boiling point of 205 °C (lit.) . The density is 0.992 g/mL at 25 °C (lit.) .Applications De Recherche Scientifique
Biomedical Applications of 4-(2-Aminoethyl)morpholine
Specific Scientific Field
The specific scientific field for this application is Biomedical Research , particularly in the development of lysosome-targetable fluorescent probes .
Comprehensive and Detailed Summary of the Application
4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . It has been used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells .
Methods of Application or Experimental Procedures
While the exact methods of application or experimental procedures were not detailed in the sources, the general process involves the use of 4-(2-Aminoethyl)morpholine in the synthesis of the lysosome-targetable fluorescent probe. This likely involves complex biochemical procedures and the use of other reagents.
Results or Outcomes Obtained
The results of these applications are the successful synthesis of a lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . The exact quantitative data or statistical analyses were not provided in the sources.
Polymer Science Applications of 4-(2-Aminoethyl)morpholine
Specific Scientific Field
The specific scientific field for this application is Polymer Science , particularly in the development of stimuli-responsive hydrogels .
Comprehensive and Detailed Summary of the Application
4-(2-Aminoethyl)morpholine has been used in the synthesis of a new cationic monomer, methacrylamido-4-(2-aminoethyl)morpholine (MAEM), which is derived from morpholine . This monomer has been used to create novel copolymeric hydrogels with acrylamide (Aam) as a co-monomer . These hydrogels have been tested for their swelling, diffusion, and uptake of reactive orange, an anionic dye .
Methods of Application or Experimental Procedures
The general process involves the synthesis of the cationic monomer MAEM from 4-(2-Aminoethyl)morpholine. This monomer is then used in free radical aqueous polymerization to create the copolymeric hydrogels with acrylamide . The hydrogels are then characterized using various techniques such as SEM, FTIR, elemental analysis, and TG .
Results or Outcomes Obtained
The results of these applications are the successful synthesis of stimuli-responsive hydrogels that can absorb anionic dyes . The adsorption process of the dye on the hydrogels was found to be consistent with the pseudo-second-order model followed by Elovich and pseudo-first-order . The best fitting adsorption model was selected on the basis of R², in the order of: Temkin > D-R > Langmuir > Freundlich isotherm .
Chemical Synthesis Applications of 4-(2-Aminoethyl)morpholine
Specific Scientific Field
The specific scientific field for this application is Chemical Synthesis , particularly in the development of various antimicrobial agents .
Comprehensive and Detailed Summary of the Application
4-(2-Aminoethyl)morpholine has been used as a precursor to synthesize a variety of antimicrobial agents . These agents are designed to inhibit the growth of or destroy microorganisms, and are critical in the prevention and treatment of infections.
Methods of Application or Experimental Procedures
While the exact methods of application or experimental procedures were not detailed in the sources, the general process involves the use of 4-(2-Aminoethyl)morpholine as a precursor in the synthesis of these antimicrobial agents. This likely involves complex chemical reactions and the use of other reagents.
Results or Outcomes Obtained
The results of these applications are the successful synthesis of various antimicrobial agents . The exact quantitative data or statistical analyses were not provided in the sources.
Safety And Hazards
Orientations Futures
4-(2-Aminoethyl)morpholine is widely used in biomedical applications as this moiety serves as an important lysosome-targeting group . It is used in the synthesis of the lysosome-targetable fluorescent probe for hydrogen sulfide imaging in living cells . It is also used as a precursor to synthesize a variety of antimicrobial agents .
Propriétés
IUPAC Name |
2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-1-2-8-3-5-9-6-4-8/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIVICVCHVMHMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4044408 | |
| Record name | 2-Morpholinoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)morpholine | |
CAS RN |
2038-03-1 | |
| Record name | 4-Morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2038-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Morpholinoethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002038031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethylamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03096 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-Morpholineethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Morpholinoethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4044408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-morpholinoethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MORPHOLINOETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T92F2H779P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B49777.png)
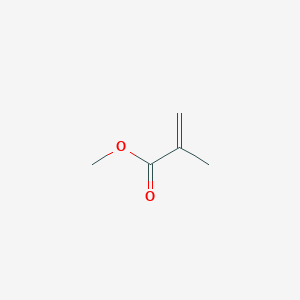
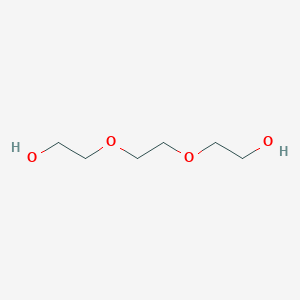
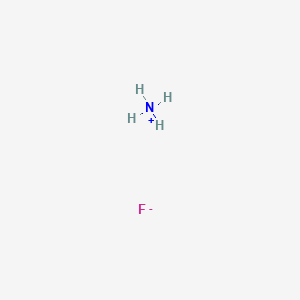
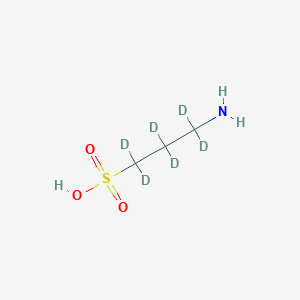
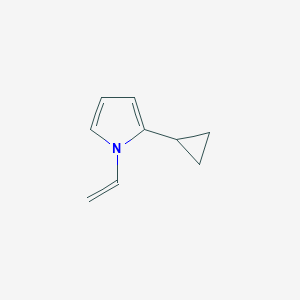
![[(2R,3S,4R,5R,6S)-3-hydroxy-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B49796.png)

![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
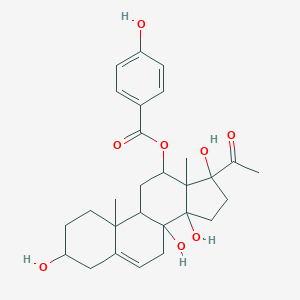
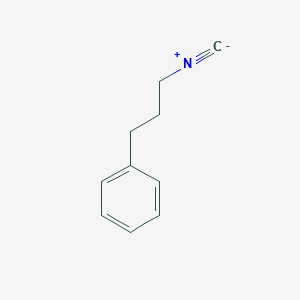
![6-hydroxy-4-[(2R)-6-methylhept-5-en-2-yl]cyclohex-2-en-1-one](/img/structure/B49806.png)
